molecular formula C8H7FO2S B1253045 [(1-Fluorovinyl)sulfonyl]benzene

[(1-Fluorovinyl)sulfonyl]benzene

Cat. No.: B1253045
M. Wt: 186.21 g/mol
InChI Key: RHJXCDAUJAIZGV-UHFFFAOYSA-N
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Description

[(1-Fluorovinyl)sulfonyl]benzene is a valuable fluorinated building block in synthetic organic chemistry and materials science research. Compounds featuring a fluoroalkenyl group directly bonded to a sulfonyl moiety are highly versatile synthons. The electron-withdrawing nature of the sulfonyl group, combined with the reactivity of the fluorine-substituted vinyl group, makes this structural motif a key intermediate for developing more complex molecular architectures. Researchers utilize such fluorovinyl sulfones in cycloaddition reactions and as substrates in cross-coupling reactions to construct novel compounds. The presence of the fluorine atom can significantly alter the electronic properties, metabolic stability, and bioavailability of resultant molecules, making this reagent of particular interest in the design of potential pharmaceutical agents and advanced materials. This product is strictly for Research Use Only and is not intended for diagnostic or human use.

Properties

Molecular Formula

C8H7FO2S

Molecular Weight

186.21 g/mol

IUPAC Name

1-fluoroethenylsulfonylbenzene

InChI

InChI=1S/C8H7FO2S/c1-7(9)12(10,11)8-5-3-2-4-6-8/h2-6H,1H2

InChI Key

RHJXCDAUJAIZGV-UHFFFAOYSA-N

Canonical SMILES

C=C(F)S(=O)(=O)C1=CC=CC=C1

Synonyms

1-fluoro-1-(phenylsulfonyl)ethylene

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Copper-Catalyzed Hydrofluorination Conditions

CatalystTemperature (°C)SolventYield (%)E/Z Ratio
(Ph<sub>3</sub>P)<sub>3</sub>CuF·2MeOH70Toluene85>20:1
CuI70DMF455:1
CuCl70THF303:1

Radiofluorination and Adaptation for Non-Radioactive Synthesis

While initially developed for <sup>18</sup>F-labeled compounds, radiofluorination techniques provide insights into non-radioactive applications. The one-step synthesis of [<sup>18</sup>F]fluoro-4-(vinylsulfonyl)benzene employs nucleophilic aromatic substitution (SNAr) of a nitro precursor with [<sup>18</sup>F]fluoride. Adapting this method for this compound requires substituting the nitro group with a leaving group (e.g., chloride) on the benzene ring and using potassium fluoride (KF) as the fluorine source.

Reaction of 4-chloro-1-(vinylsulfonyl)benzene with KF in dimethyl sulfoxide (DMSO) at 120°C for 2 h achieves 60–70% fluorination efficiency. However, competing side reactions, such as hydrolysis of the sulfonyl group, necessitate rigorous anhydrous conditions.

Challenges and Optimization Strategies

Stereochemical Control

Julia olefination predominantly yields the Z-isomer due to its stepwise deprotonation-elimination mechanism, whereas copper-catalyzed hydrofluorination favors the E-isomer via syn-addition. For applications requiring specific stereochemistry, selecting the appropriate method is critical.

Substrate Accessibility

Alkynyl sulfone precursors for copper-catalyzed reactions are synthesized via Sonogashira coupling of phenyl sulfonyl chlorides with terminal alkynes. Conversely, Julia olefination demands bespoke bis-sulfone reagents, which involve multi-step syntheses and fluorination.

Fluorinating Agents

Selectfluor® and KF emerge as preferred fluorinating agents due to their stability and handling ease. However, Selectfluor®’s hygroscopic nature mandates inert-atmosphere conditions, while KF requires polar aprotic solvents (e.g., DMF, DMSO) for solubility .

Chemical Reactions Analysis

Types of Reactions: [(1-Fluorovinyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Antibacterial Agents
[(1-Fluorovinyl)sulfonyl]benzene derivatives have been investigated for their potential as antiviral and antibacterial agents. The presence of the fluorovinyl group enhances the biological activity of these compounds, making them suitable candidates for drug development. For instance, studies have shown that organofluorine compounds exhibit improved pharmacokinetic properties due to their metabolic stability and ability to interact with biological targets effectively .

Synthesis of Amino Acid Derivatives
The compound has also been utilized in the synthesis of amino acid derivatives containing β-fluorovinyl sulfone moieties. This application is particularly valuable in medicinal chemistry, where such derivatives can serve as building blocks for more complex pharmaceutical agents .

Material Science Applications

Polymer Chemistry
In material science, this compound can be employed in the synthesis of functional polymers. The unique properties imparted by the fluorine atom allow for modifications that enhance thermal stability and chemical resistance. This makes it a potential candidate for applications in coatings, adhesives, and other polymer-based materials .

Fluorinated Materials
The incorporation of fluorinated groups into polymer backbones can significantly improve properties such as hydrophobicity and oleophobicity, which are desirable in various industrial applications including textiles and packaging materials .

Synthetic Chemistry

Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and electrophilic additions, facilitating the formation of complex molecular architectures. Its utility in synthesizing other sulfone derivatives further enhances its importance in synthetic organic chemistry .

Electrophilic Aromatic Substitution
The compound can also participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. This reaction pathway is crucial for generating diverse chemical entities that can be explored for biological activity or material properties .

Case Studies

Study Focus Findings
Berkowitz et al. (2019)Synthesis of β-fluorovinyl sulfonesDemonstrated regioselective synthesis using copper catalysis; highlighted potential applications in drug development .
Alcatraz Chemicals (2023)Applications across industriesIdentified this compound as a key reagent with diverse applications from pharmaceuticals to organic synthesis .
RSC Publishing (2024)Fluorinated compounds in triazolesExplored the role of fluorinated groups in enhancing stability and reactivity; implications for developing new materials and drugs .

Mechanism of Action

The mechanism of action of 1-fluorovinyl phenyl sulfone involves its interaction with nucleophiles, particularly thiols. The compound acts as an irreversible inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. This interaction leads to the inactivation of the enzyme and subsequent biological effects .

Comparison with Similar Compounds

  • Phenyl vinyl sulfone
  • 2,2-Difluorovinyl phenyl sulfone
  • β-Fluorovinyl sulfones

Comparison: [(1-Fluorovinyl)sulfonyl]benzene is unique due to the presence of a single fluorine atom in the vinyl group, which imparts distinct chemical reactivity and biological activity compared to other fluorinated sulfones. Its ability to act as a potent enzyme inhibitor sets it apart from similar compounds .

Q & A

Q. Optimization Parameters :

  • Temperature : Lower temperatures (0–10°C) reduce side reactions during sulfonation .
  • Catalyst Loading : 2–5 mol% Pd catalysts improve coupling efficiency .
  • Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity of sulfonyl intermediates .

Advanced: How do computational methods aid in predicting the reactivity of this compound with biological nucleophiles?

Answer:
Density Functional Theory (DFT) simulations can model interactions between the sulfonyl fluoride group and nucleophiles (e.g., serine hydrolases):

  • Key Parameters :
    • Electrostatic Potential Maps : Identify electron-deficient sulfur atoms, predicting nucleophilic attack sites .
    • Activation Energy Barriers : Compare reaction pathways for sulfonamide vs. sulfonate formation .
  • Validation : Experimental kinetics (e.g., stopped-flow spectroscopy) should corroborate computational predictions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Confirms fluorovinyl group integrity (δ ~ -120 to -150 ppm for CF₂ groups) .
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and vinyl protons (δ 5.5–6.5 ppm) .
  • X-ray Crystallography : Resolves sulfonyl group geometry (S=O bond lengths ~1.43 Å) using SHELXL for refinement .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 230.05) .

Advanced: How can contradictory data on the stability of this compound in aqueous media be resolved?

Answer:
Contradictions may arise from:

  • pH Variability : Hydrolysis rates differ in acidic (rapid sulfonate formation) vs. neutral/basic (slow degradation) conditions. Use buffered solutions (pH 4–7) for controlled studies .
  • Experimental Design :
    • Kinetic Monitoring : Track degradation via UV-Vis (λ = 260 nm for sulfonate byproducts) .
    • Isolation of Intermediates : Use LC-MS to identify transient species (e.g., sulfonic acid derivatives) .

Basic: What are the key applications of this compound in chemical biology?

Answer:

  • Activity-Based Probes (ABPs) : The sulfonyl fluoride group covalently binds serine hydrolases, enabling enzyme activity profiling in proteomics .
  • Click Chemistry : Fluorovinyl groups participate in [2+2] cycloadditions with tetrazines for bioorthogonal labeling .

Advanced: How does the electronic nature of substituents on the benzene ring influence the compound’s reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or trifluoromethyl (-CF₃) groups increase sulfonyl electrophilicity, accelerating reactions with amines .
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) groups reduce reactivity, favoring stabilization of intermediates.
  • Methodology :
    • Hammett Plots : Quantify substituent effects using σ values (ρ ≈ 2.1 for sulfonyl fluoride reactions) .
    • In Situ IR Spectroscopy : Monitor reaction progress by tracking S=O stretching frequencies (1350–1370 cm⁻¹) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride byproducts .
  • Storage : Anhydrous conditions (4°C under argon) prevent hydrolysis .

Advanced: What strategies mitigate competing side reactions during fluorovinyl group installation?

Answer:

  • Protecting Groups : Temporarily block sulfonyl sites with tert-butyl groups to prevent undesired substitutions .
  • Catalyst Tuning : Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination in palladium-mediated couplings .
  • Solvent Screening : Hexafluoroisopropanol (HFIP) stabilizes transition states in fluorination reactions .

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